2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride
CAS No.: 1235439-06-1
Cat. No.: VC3046586
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235439-06-1 |
---|---|
Molecular Formula | C12H23ClN2O |
Molecular Weight | 246.78 g/mol |
IUPAC Name | 2-cyclohexyl-1-piperazin-1-ylethanone;hydrochloride |
Standard InChI | InChI=1S/C12H22N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h11,13H,1-10H2;1H |
Standard InChI Key | HXLNZLZVZVPLHQ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CC(=O)N2CCNCC2.Cl |
Canonical SMILES | C1CCC(CC1)CC(=O)N2CCNCC2.Cl |
Introduction
Chemical Identity and Basic Properties
2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride is an organic compound belonging to the class of piperazine derivatives. It consists of a cyclohexyl group connected to an ethanone linker that bonds to a piperazine ring, with the compound existing as a hydrochloride salt.
Chemical Identification Data
The compound has the following key identifiers and properties:
Parameter | Value |
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Chemical Name | 2-Cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride |
CAS Number | 1235439-06-1 |
Molecular Formula | C₁₂H₂₃ClN₂O |
Molecular Weight | 246.78 g/mol |
Structure | Cyclohexyl group connected to an ethanone linker bonded to a piperazine ring, as hydrochloride salt |
The compound incorporates a piperazine heterocycle, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4 . This structural feature is significant in medicinal chemistry, as piperazine-containing compounds often exhibit diverse biological activities.
Structural Features and Characteristics
The structure of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride combines several important functional groups that contribute to its chemical behavior and potential biological activities.
Key Structural Elements
The compound can be broken down into three principal components:
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Cyclohexyl group: A saturated six-membered ring providing lipophilicity
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Ethanone linkage: A carbonyl-containing two-carbon bridge that serves as a connecting unit
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Piperazine moiety: A six-membered heterocyclic ring containing two nitrogen atoms in a 1,4-arrangement
The hydrochloride salt formation occurs at one of the piperazine nitrogen atoms, which enhances water solubility compared to the free base form .
Structural Relationship to Similar Compounds
This compound shares structural similarities with other piperazine derivatives that have demonstrated biological activity. For instance, compounds featuring the cyclohexyl-piperazine motif have been investigated for various pharmacological properties including antipsychotic, antidepressant, and antimicrobial effects.
The cyclohexyl group provides hydrophobicity that may facilitate membrane penetration, while the piperazine component offers hydrogen bonding capabilities through its nitrogen atoms. The ethanone linkage introduces a carbonyl group that can participate in polar interactions with biological targets .
Synthesis Approaches
Several synthetic routes can be employed to prepare 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride, drawing from established methodologies for similar piperazine derivatives.
General Synthetic Pathway
A common approach involves the reaction of cyclohexylacetic acid or its activated derivatives with piperazine, followed by salt formation with hydrochloric acid. The general synthetic scheme may include:
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Activation of cyclohexylacetic acid using coupling reagents
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Nucleophilic attack by piperazine
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Formation of the hydrochloride salt under acidic conditions
Alternative Synthetic Routes
Based on similar compounds in the literature, alternative synthetic approaches may include:
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Reaction of cyclohexylacetyl chloride with piperazine in the presence of a base
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Coupling of cyclohexylacetic acid with protected piperazine using coupling agents, followed by deprotection and salt formation
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Reductive amination approaches involving cyclohexylacetaldehyde and piperazine
The choice of synthetic route often depends on available starting materials, desired purity, and scale of production .
Physicochemical Properties
The physicochemical properties of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride influence its behavior in biological systems and its potential applications.
Physical State and Stability
The compound typically exists as a crystalline solid at room temperature. While specific stability data for this exact compound is limited in the provided sources, similar piperazine derivatives are generally stable under standard laboratory conditions but may degrade under extreme pH conditions or elevated temperatures.
Solubility Characteristics
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is advantageous for biological testing and pharmaceutical formulations. The presence of both hydrophilic (piperazine) and hydrophobic (cyclohexyl) moieties gives the molecule an amphiphilic character, potentially allowing interaction with diverse biological targets .
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride and assess its purity.
Spectroscopic Identification
The compound can be characterized using several spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for the cyclohexyl group, ethylene linkage, and piperazine moiety
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Infrared (IR) spectroscopy: Would show characteristic absorption bands for the carbonyl group (~1650-1700 cm⁻¹) and N-H stretching vibrations
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Mass spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be utilized for purity assessment and quality control. The development of specific analytical methods would require consideration of the compound's solubility characteristics and chemical properties .
Supplier | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | C988783 | 250 mg | $310 |
American Custom Chemicals Corporation | CHM0108299 | 1 g | $852.55 |
American Custom Chemicals Corporation | CHM0108299 | 2.5 g | $1,227.82 |
American Custom Chemicals Corporation | CHM0108299 | 5 g | $1,548.26 |
AK Scientific | 0217DH | 10 g | $1,836 |
These pricing data indicate that the compound is primarily used as a research chemical, with typical laboratory-scale quantities available .
Structural Modifications and Derivatives
The basic structure of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride provides opportunities for structural modifications to potentially enhance biological activity or improve physicochemical properties.
Common Structural Modifications
Several structural modifications could be explored:
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Substitution on the cyclohexyl ring
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Modification of the piperazine ring with additional functional groups
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Replacement of the ethanone linker with alternatives such as ethylene or amide groups
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Exploration of various salt forms beyond the hydrochloride
Known Derivatives
Related compounds that share structural features include:
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2-Cyclohexyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one, which replaces the piperazine with a hydroxypiperidine moiety
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2-(2-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, which replaces the cyclohexyl group with a 2-methoxyphenyl group
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2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, which features additional substitution on the piperazine ring
These structural analogs may offer insights into structure-activity relationships and potential optimization strategies for specific applications.
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